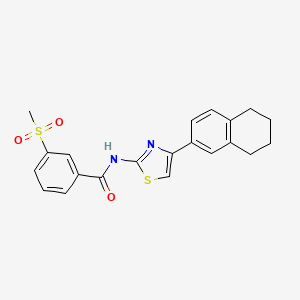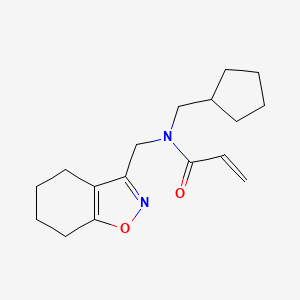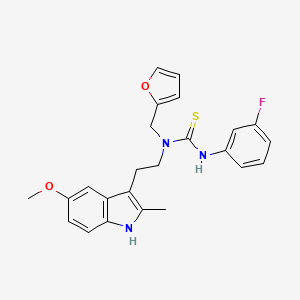![molecular formula C30H22N4O3S2 B2866479 N-(6-methyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide CAS No. 476210-69-2](/img/structure/B2866479.png)
N-(6-methyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide is a useful research compound. Its molecular formula is C30H22N4O3S2 and its molecular weight is 550.65. The purity is usually 95%.
BenchChem offers high-quality N-(6-methyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. The structural motif of thiazole is found in various antimicrobial drugs like sulfathiazole . The presence of the thiazole ring in the compound under discussion suggests potential for development into antimicrobial agents that could be effective against a range of bacteria and fungi.
Antitumor and Cytotoxic Activity
Thiazoles have shown promise in antitumor and cytotoxic applications. Compounds with thiazole rings have been synthesized and demonstrated potent effects on human tumor cell lines, including prostate cancer . This indicates that our compound could be explored for its efficacy in cancer treatment research.
Anti-inflammatory Properties
The anti-inflammatory properties of thiazole derivatives have been well-documented. Novel compounds containing the thiazole ring have been synthesized and shown to exhibit significant anti-inflammatory activity, potentially through COX inhibition . This suggests that the compound may be valuable in the development of new anti-inflammatory drugs.
Neuroprotective Effects
Thiazole derivatives have been associated with neuroprotective effects. This is particularly relevant in the synthesis of neurotransmitters like acetylcholine, which is crucial for the normal functioning of the nervous system . Research into the neuroprotective applications of this compound could lead to advancements in treating neurological disorders.
Antiviral and Antiretroviral Activity
Thiazole compounds have been used in the design of antiviral and antiretroviral drugs, such as Ritonavir . The compound’s structure could be a basis for the development of new drugs that target viral infections, including HIV.
Antischizophrenia and Psychotropic Effects
Thiazole derivatives have shown activity in antischizophrenia applications. The compound’s potential to interact with various neurotransmitter systems could make it a candidate for psychotropic drug development .
Antihypertensive and Cardiovascular Applications
Thiazole derivatives have been explored for their antihypertensive activity. Given the compound’s structural similarity to these derivatives, it could be investigated for its potential in treating hypertension and other cardiovascular conditions .
Antidiabetic Potential
The thiazole ring is a common feature in several antidiabetic drugs. Research into the compound’s ability to modulate blood sugar levels could open up new avenues for diabetes treatment .
Mechanism of Action
Target of Action
The primary targets of 4,4’-oxybis(N-(6-methylbenzo[d]thiazol-2-yl)benzamide) are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins, which are key mediators of inflammation . This results in a decrease in inflammation and associated symptoms.
Result of Action
The inhibition of COX enzymes by 4,4’-oxybis(N-(6-methylbenzo[d]thiazol-2-yl)benzamide) leads to a reduction in inflammation . This is evidenced by the compound’s anti-inflammatory activity, as demonstrated by its ability to inhibit albumin denaturation .
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O3S2/c1-17-3-13-23-25(15-17)38-29(31-23)33-27(35)19-5-9-21(10-6-19)37-22-11-7-20(8-12-22)28(36)34-30-32-24-14-4-18(2)16-26(24)39-30/h3-16H,1-2H3,(H,31,33,35)(H,32,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAAHTQAYOGVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC6=C(S5)C=C(C=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2866396.png)

![Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride](/img/structure/B2866402.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2866403.png)


![5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid](/img/structure/B2866409.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2866413.png)
![[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2866414.png)
![Ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2866415.png)
![5-Chloro-2-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2866417.png)

